

Biological activity of thiourea derivatives from 3-Methoxypropyl isothiocyanate

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Compound of Interest

Compound Name: *3-Methoxypropyl isothiocyanate*

Cat. No.: B101897

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Application Notes and Protocols: Biological Activity of Thiourea Derivatives

Disclaimer: Extensive literature searches did not yield specific data on the biological activity of thiourea derivatives synthesized directly from **3-methoxypropyl isothiocyanate**. The following application notes and protocols are based on the broader class of thiourea derivatives and are intended to serve as a general guide for researchers, scientists, and drug development professionals. The methodologies and findings presented are derived from studies on analogous thiourea compounds.

Thiourea derivatives are a versatile class of organic compounds exhibiting a wide range of biological activities, making them promising candidates for drug discovery and development.^[1] Their therapeutic potential spans across various fields, including oncology, microbiology, and more.^{[1][2]} This document provides an overview of the significant biological activities of thiourea derivatives, supported by quantitative data, detailed experimental protocols, and workflow diagrams.

Anticancer Activity

Thiourea derivatives have demonstrated considerable potential as anticancer agents, with various studies reporting their cytotoxic effects against a range of cancer cell lines.^{[3][4][5]} The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.^[5]

Quantitative Data: In Vitro Cytotoxicity of Thiourea Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative thiourea derivatives against various cancer cell lines.

Compound Type	Cancer Cell Line	IC50 (µM)	Reference Compound	IC50 (µM)
N1,N3-disubstituted-thiosemicarbazone	HCT116 (Colon Cancer)	1.11	Doxorubicin	8.29
HepG2 (Liver Cancer)	1.74	Doxorubicin	7.46	
MCF-7 (Breast Cancer)	7.0	Doxorubicin	4.56	
3,5-bis(trifluoromethyl)phenyl containing thiourea	NCI-H460 (Lung Cancer)	1.86	Sorafenib	-
Colo-205 (Colon Cancer)	9.92	Sorafenib	-	
HCT116 (Colon Cancer)	6.42	Sorafenib	-	
MDA-MB-231 (Breast Cancer)	8.21	Sorafenib	-	
MCF-7 (Breast Cancer)	9.19	Sorafenib	-	
HEpG2 (Liver Cancer)	6.21	Sorafenib	-	
PLC/PRF/5 (Liver Cancer)	7.82	Sorafenib	-	

Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)

Antimicrobial Activity

Thiourea derivatives have also been identified as potent antimicrobial agents, effective against a variety of pathogenic bacteria, including drug-resistant strains.[\[2\]](#)[\[6\]](#) Their mechanism of action can involve the disruption of the bacterial cell wall or the inhibition of essential enzymes.
[\[2\]](#)

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Thiourea Derivatives

The table below presents the MIC values of selected thiourea derivatives against different bacterial strains.

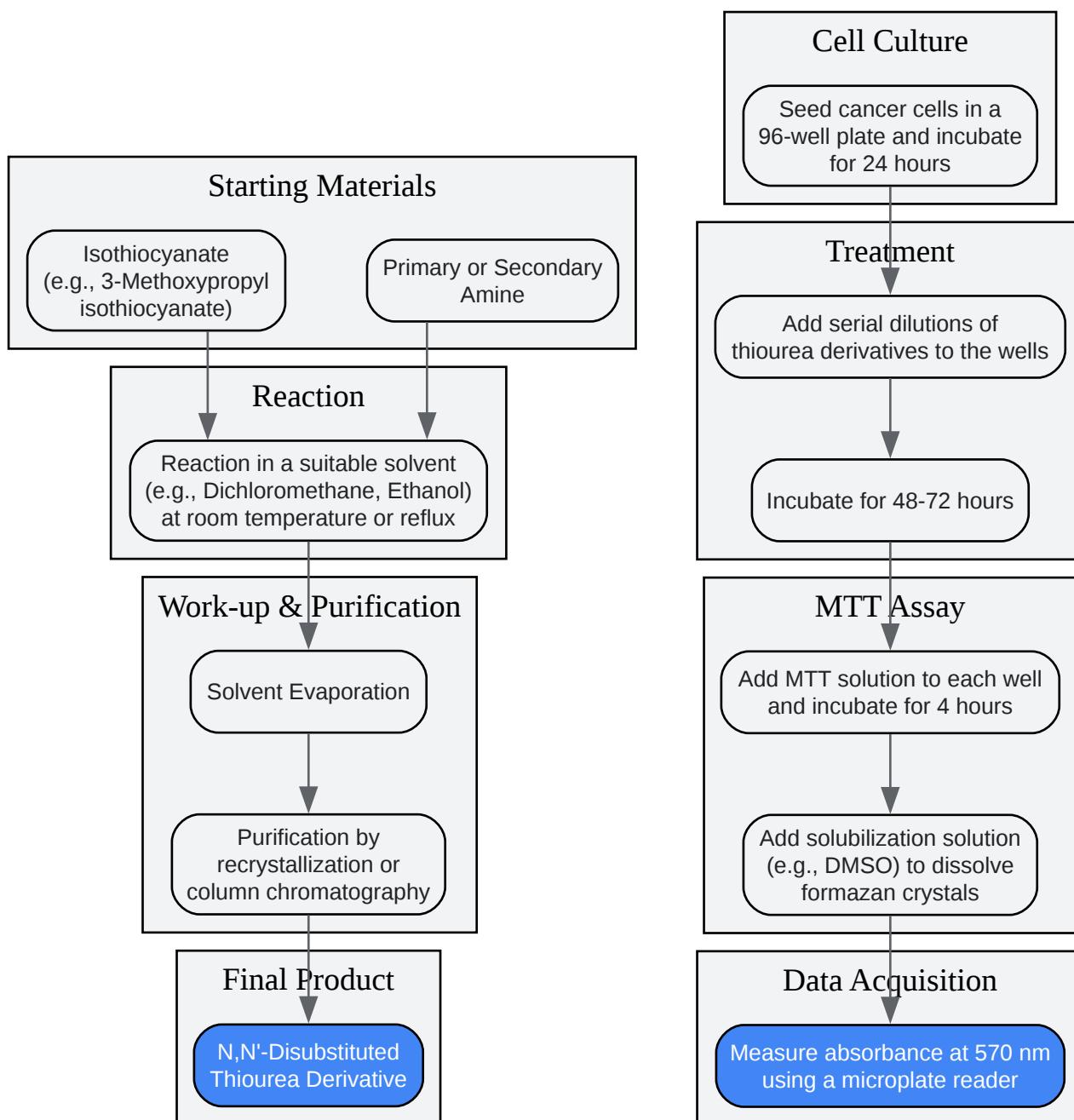
Compound Type	Bacterial Strain	MIC (µg/mL)	Reference Compound	MIC (µg/mL)
Thiourea Derivative (TD4)	Staphylococcus aureus (ATCC 29213)	2	Oxacillin	>256
S. aureus (MRSA, USA 300)		2	Ceftazidime	>256
S. aureus (MRSA, ATCC 43300)		8	-	-
Vancomycin-intermediate S. aureus (Mu50)		4	-	-
Methicillin-resistant S. epidermidis (MRSE)		8	-	-
Enterococcus faecalis (ATCC 29212)		4	-	-
3-amino-1H-1,2,4-triazole scaffold thioureas	S. aureus	4 - 32	-	-
S. epidermidis		4 - 32	-	-
Methicillin-resistant S. aureus (MRSA)		4 - 64	-	-

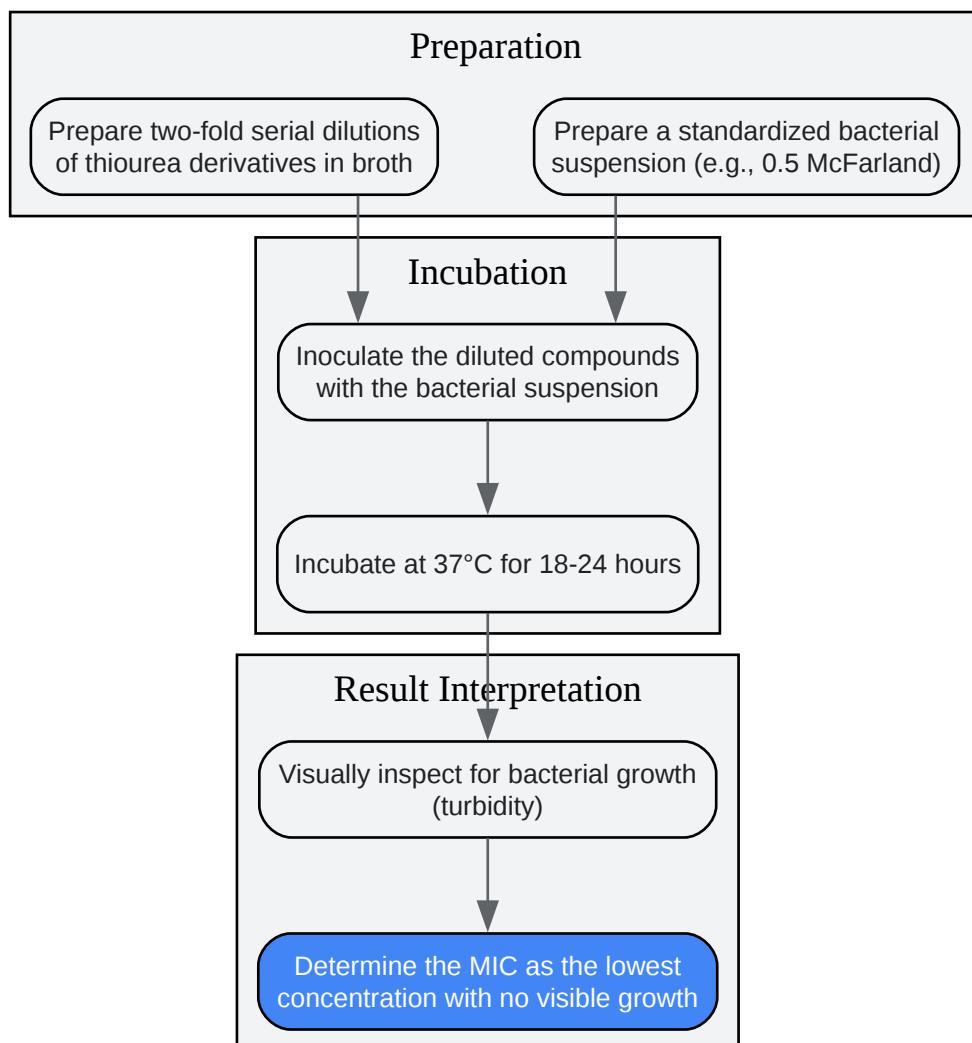
Data compiled from multiple sources.[2][7]

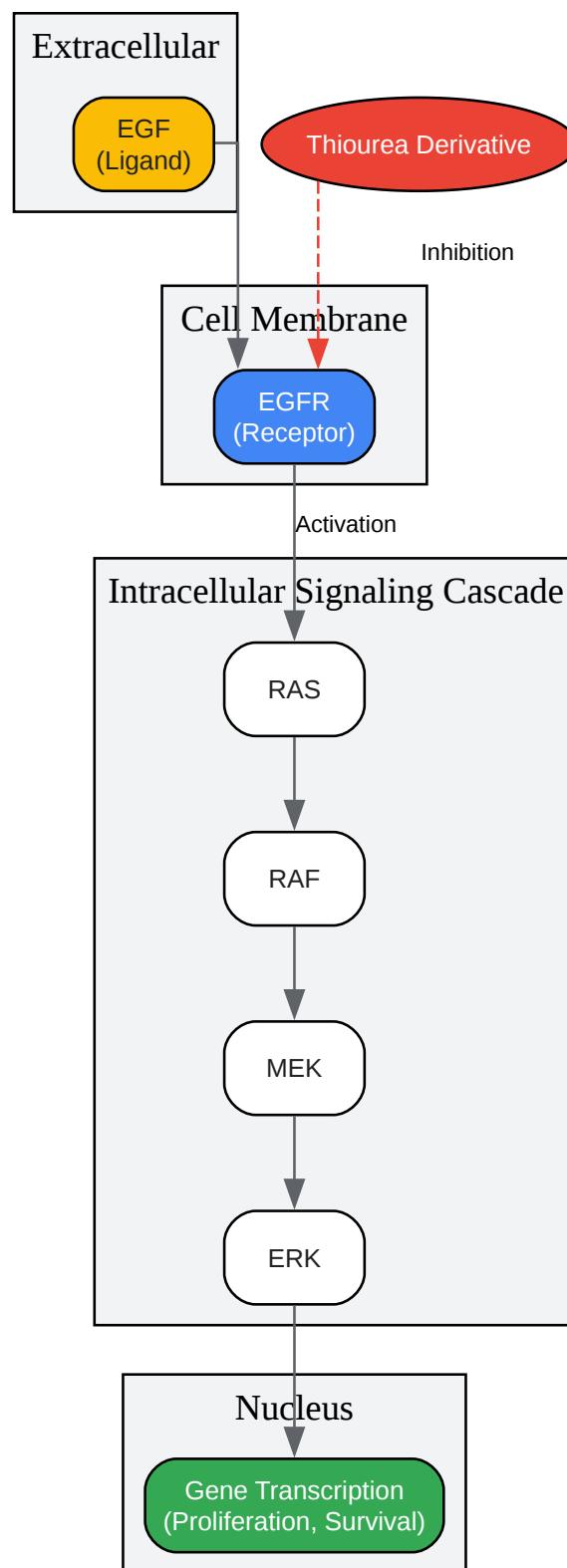
Experimental Protocols

General Synthesis of N,N'-Disubstituted Thiourea Derivatives

This protocol outlines a general method for the synthesis of thiourea derivatives from an isothiocyanate and an amine.





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